molecular formula C11H12Cl2N2O2 B8197415 Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate

Cat. No.: B8197415
M. Wt: 275.13 g/mol
InChI Key: DYHLGDFFRYBLBD-VGOFMYFVSA-N
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Description

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate is a hydrazone derivative characterized by a propanoate ester backbone conjugated with a 3,5-dichlorophenyl-substituted hydrazine moiety. This compound is synthesized via condensation reactions involving ethyl 3-oxopropanoate derivatives and 3,5-dichlorophenylhydrazine, often catalyzed by acidic reagents like Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) .

Key properties include a molecular weight of 298.15 g/mol (C₁₁H₁₀Cl₂N₂O₂) and spectral signatures such as IR bands for NH (~3168–3200 cm⁻¹) and carbonyl (1673 cm⁻¹) groups. Its NMR data (δ 1.34 ppm for CH₃, 4.36 ppm for CH₂) align with analogous hydrazone esters .

Properties

IUPAC Name

ethyl (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)7(2)14-15-10-5-8(12)4-9(13)6-10/h4-6,15H,3H2,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHLGDFFRYBLBD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC(=C1)Cl)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3,5-Dichlorophenylhydrazine with Ethyl Pyruvate

The primary synthetic pathway involves the acid-catalyzed condensation of 3,5-dichlorophenylhydrazine hydrochloride (1) with ethyl pyruvate (2) . This reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the keto carbonyl of ethyl pyruvate, forming a hydrazone intermediate (3) (Fig. 1).

Reaction Conditions

  • Molar Ratio : A 1:1.05 ratio of 1 to 2 ensures minimal residual starting material.

  • Solvent System : Ethanol-water (1:2 v/v) facilitates solubility while minimizing side reactions.

  • Temperature : Reactions conducted at 40–50°C for 30–60 minutes optimize kinetics without decomposition.

Post-reaction, the intermediate 3 precipitates as a yellow solid, isolated via vacuum filtration and washed with cold ethanol to remove unreacted precursors.

Cyclization and Byproduct Mitigation

While the patent literature emphasizes polyphosphoric acid (PPA)-mediated cyclization for indole derivatives, this step is omitted for hydrazone formation. Instead, residual acidity from 1 may necessitate neutralization with aqueous sodium bicarbonate prior to isolation.

Reaction Optimization and Yield Enhancement

Solvent and Catalytic Effects

Comparative studies reveal that toluene and dimethylformamide (DMF) produce inferior yields (<50%) due to poor solubility of 1 , whereas ethanol-water mixtures achieve >90% conversion (Table 1).

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Yield (%)Purity (HPLC)
Ethanol-H₂O459198.5
Toluene854789.2
DMF1003882.4

Stoichiometric Adjustments

Substoichiometric ethyl pyruvate (0.95 equiv) results in incomplete conversion (72% yield), while excess 2 (1.1 equiv) marginally improves yield to 93% but complicates purification.

Structural Elucidation and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Analysis

The 1H^{1}\text{H}-NMR spectrum of 3 exhibits characteristic signals:

  • A singlet at δ 12.6 ppm for the NH proton, indicative of intramolecular hydrogen bonding with the ester carbonyl.

  • A quartet at δ 4.2 ppm (2H, J = 7.1 Hz) and triplet at δ 1.3 ppm (3H) for the ethyl group.

  • Aromatic protons from the 3,5-dichlorophenyl moiety appear as two doublets at δ 7.4–7.6 ppm.

These observations confirm the Z-configuration, stabilized by resonance-assisted hydrogen bonding (RAHB).

Infrared (IR) Spectroscopy

Strong absorptions at 1675 cm1^{-1} (C=O stretch) and 3200 cm1^{-1} (N-H stretch) further validate the hydrazone structure.

Industrial-Scale Production Considerations

Raw Material Sourcing

3,5-Dichlorophenylhydrazine hydrochloride is commercially available (e.g., Xiamen Equation Chemical Co.), circumventing costly in-house synthesis. Ethyl pyruvate, a low-cost ketoester, is procured in bulk from specialty chemical suppliers.

Comparative Analysis of Alternative Methods

Diazonium Salt Coupling

The PMC-reported method for analogous hydrazones involves diazotization of 3,5-dichloroaniline followed by coupling with ethyl acetoacetate. However, this route requires hazardous diazonium intermediates and achieves lower yields (65–75%).

Solid-Phase Synthesis

Immobilized hydrazine resins have been explored for parallel synthesis but suffer from scalability issues and high resin costs.

Applications and Derivatives

While beyond this report’s scope, 3 serves as a precursor for heterocyclic systems (e.g., pyrazoles) via cyclocondensation with diketones. Its electron-deficient aryl group enhances binding affinity in metalloenzyme inhibitors .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped based on substituent variations, electronic effects, and biological relevance. Below is a detailed analysis:

Table 1: Comparative Analysis of Ethyl 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]propanoate and Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
This compound 3,5-diCl-phenyl, propanoate ester 298.15 62%* Precursor for antimalarial tetraoxanes
Ethyl (2Z)-3-oxo-3-phenyl-2-(2-(3,4-dichlorophenyl)hydrazinylidene)propanoate 3,4-diCl-phenyl, phenyl ketone 365.21 62% Sortase A inhibitor (antibacterial research)
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Ureido-thiazole-piperazine hybrid 548.2 88.3% Anticancer candidate (high yield synthesis)
Acetic acid,2-chloro-2-[2-(3,5-dichlorophenyl)hydrazinylidene]-, ethyl ester Chloro-substitution at propanoate α-carbon 332.59 N/A Structural analog with enhanced electrophilicity

*Yield reported for a synthetic intermediate in tetraoxane antimalarial development .

Key Observations:

Substituent Effects on Reactivity and Yield The 3,5-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to 3,4-dichlorophenyl in its isomer (Table 1, row 2). This difference influences resonance stabilization and may explain the lower yield (62%) of the target compound compared to ureido-thiazole derivatives (88.3%) .

Biological Relevance The 3,4-dichlorophenyl analog (row 2) demonstrated inhibitory activity against Sortase A, a transpeptidase critical for Gram-positive bacterial virulence . Ureido-thiazole derivatives (row 3) exhibit higher molecular weights and yields, suggesting superior synthetic feasibility for drug discovery pipelines .

Spectroscopic and Physical Properties

  • IR and NMR data for the target compound align closely with its 3,4-dichlorophenyl isomer, confirming shared hydrazone-ester motifs. However, the 3,5-dichloro substitution induces distinct electronic environments, evidenced by slight shifts in NH stretching frequencies (~3168 cm⁻¹ vs. 3200 cm⁻¹ in the 3,4-isomer) .

Biological Activity

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate, a compound with the CAS Number 103855-01-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique hydrazine and ester functional groups. The structural formula can be represented as follows:

  • IUPAC Name : Ethyl 2-(2-(3,5-dichlorophenyl)hydrazin-1-ylidene)propanoate
  • Molecular Formula : C11_{11}H12_{12}Cl2_{2}N2_{2}O2_{2}
  • Melting Point : 115-116 °C
  • Purity : 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM)Reference
HCT-15< 10
Jurkat< 5
HT-29< 15

The structure-activity relationship (SAR) analysis indicates that the presence of the dichlorophenyl group significantly enhances cytotoxicity, likely due to increased electron-withdrawing effects that stabilize the hydrazone linkage.

Antimicrobial Activity

This compound has also been tested for antimicrobial efficacy. In vitro assays showed promising results against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanism of action for this compound involves interaction with cellular targets that disrupt metabolic pathways essential for cancer cell survival. Molecular docking studies have indicated that the compound binds effectively to key proteins involved in cell proliferation and apoptosis.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on a series of hydrazone derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin. This highlights the potential for further development in cancer therapy.
  • Case Study on Antimicrobial Activity :
    In a comparative study of various hydrazone compounds, this compound showed superior antimicrobial properties against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant pathogens.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate?

  • Methodological Answer :

  • IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1673 cm⁻¹ and NH stretches around 3168–3200 cm⁻¹ .
  • ¹H-NMR : Look for the NH proton signal (δ ~12.60 ppm, singlet) and aromatic protons in the 6.98–7.94 ppm range. Ethyl group signals (δ 1.34 ppm for CH₃ and δ 4.36 ppm for CH₂) confirm the ester moiety .
  • Elemental Analysis : Compare calculated vs. experimental values for C, H, and N (e.g., C: 55.91% calc. vs. 56.14% found) to verify purity .

Q. What synthetic routes are used for this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Hydrazone Formation : React ethyl 3-oxopropanoate derivatives with 3,5-dichlorophenylhydrazine. Optimize by using anhydrous solvents (e.g., ethanol or THF) and controlled pH to minimize side reactions .
  • Yield Improvement : Adjust stoichiometry (excess hydrazine), reflux temperature, and crystallization conditions (e.g., cyclohexane for recrystallization, yielding 62%) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH/CEN-certified respirators (e.g., P95 for particulates) .
  • Ventilation : Work in a fume hood to avoid inhalation or contact. Avoid draining into water systems due to potential aquatic toxicity .

Advanced Research Questions

Q. How does the 3,5-dichlorophenyl group influence biological activity compared to other halogenated analogs?

  • Methodological Answer :

  • Comparative Assays : Test inhibitory activity (e.g., against Sortase A transpeptidase) using analogs with Cl, F, or Br substituents. The 3,5-dichloro configuration enhances lipophilicity and target binding, as seen in related hydrazinylidene derivatives .
  • Computational Modeling : Perform docking studies to evaluate interactions between the dichlorophenyl group and enzyme active sites (e.g., hydrophobic pockets or halogen bonding) .

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed pH, temperature, and enzyme concentration).
  • Purity Verification : Use HPLC (>98% purity) and elemental analysis to rule out impurities affecting results .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What computational methods predict the reactivity of the hydrazinylidene moiety in derivatization?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic attacks on the hydrazinylidene group. Parameters like Fukui indices can identify reactive sites .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to validate computational predictions experimentally .

Q. What strategies enhance the stability of the hydrazinylidene group under physiological conditions?

  • Methodological Answer :

  • Pro-Drug Design : Modify the ester group (e.g., replace ethyl with tert-butyl) to slow hydrolysis.
  • pH Buffering : Stabilize in buffered solutions (pH 6–8) to reduce degradation. Test stability via accelerated aging studies (40°C/75% RH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate

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